Home > Products > Screening Compounds P28266 > 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine - 2098044-38-1

4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

Catalog Number: EVT-1770932
CAS Number: 2098044-38-1
Molecular Formula: C13H16BrN3
Molecular Weight: 294.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT)

  • Compound Description: PHT is reported as an inhibitor of Aurora kinase A (AURKA). Studies suggest that it inhibits the growth of Merkel cell carcinoma (MCC) cells by repressing transcription of viral T antigens, which are essential for the survival of these tumor cells []. Interestingly, the mechanism of action behind this repression might not involve AURKA inhibition but rather a previously unreported inhibitory activity against glycogen synthase kinase 3 (GSK3) [].
  • Relevance: Although structurally distinct from 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, PHT shares a core 5-methyl-1H-pyrazol-3-yl moiety. This shared feature highlights the presence of the 5-methyl-1H-pyrazol-3-yl group within a variety of biologically active compounds. []

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This compound is a heterocycle synthesized through the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine []. The structure of this compound was confirmed by X-ray diffraction and spectral analyses [].
  • Relevance: This complex heterocycle highlights the synthetic versatility of the 5-methyl-1H-pyrazol-3-yl group and its presence in larger molecular structures. Its inclusion in this list emphasizes the diverse chemical space occupied by compounds containing the 5-methyl-1H-pyrazol-3-yl moiety, a key structural feature also present in 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: AZD1480 is a potent Jak2 inhibitor []. It demonstrates in vitro and in vivo efficacy against Jak2 V617F-driven malignancies, including myeloproliferative neoplasms [].
  • Relevance: AZD1480 demonstrates the pharmaceutical relevance of compounds containing the 5-methyl-1H-pyrazol-3-yl scaffold, a key structural feature shared with 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, reversible, and directly acting P2Y12 antagonist []. It demonstrates potent in vivo antiplatelet and antithrombotic activities, making it a potential alternative to clopidogrel [].
  • Relevance: SAR216471 demonstrates another example of a bioactive compound containing the 5-methyl-1H-pyrazol-3-yl scaffold. The development of SAR216471 highlights the continued interest in this chemical class for therapeutic applications, similar to 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine. []

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [11C]MG2-1812)

  • Compound Description: [11C]MG2-1812 is a novel PET ligand developed for imaging metabotropic glutamate receptor subtype 2 (mGlu2) in the brain [].
  • Relevance: [11C]MG2-1812 shares a similar core structure with 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine. Both compounds feature a pyrazole ring linked to a pyridine ring, making them structurally-related. The development of [11C]MG2-1812 highlights the potential of compounds with this core structure for targeting CNS receptors [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor []. Unlike other Akt inhibitors, it demonstrates reduced cutaneous toxicity, making it a promising candidate for cancer treatment [, ].
  • Relevance: Although not a direct structural analogue, Hu7691 contains a 1-methyl-1H-pyrazol-5-yl moiety, which is a regioisomer of the 5-methyl-1H-pyrazol-3-yl group found in 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine. This structural similarity highlights the significance of substituted pyrazole rings in medicinal chemistry. [, ]

1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea (GLPG2938)

  • Compound Description: GLPG2938 is a potent and selective S1P2 receptor antagonist with promising preclinical activity in models of idiopathic pulmonary fibrosis [].
  • Relevance: GLPG2938, similar to 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, incorporates a substituted pyrazole ring in its structure, highlighting the prevalence of this motif in drug discovery efforts. Although the substitution patterns and overall structures differ, the presence of the pyrazole ring suggests a potential for shared pharmacological features. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent VEGFR-2 inhibitor specifically designed for topical ocular delivery for the treatment of neovascular age-related macular degeneration []. It demonstrates promising efficacy in rodent models of choroidal neovascularization (CNV) and a favorable ocular PK profile [].
  • Relevance: While structurally different from 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, Acrizanib also contains a substituted pyrazole ring, specifically a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety. This emphasizes the versatility of the pyrazole scaffold and its potential for diverse therapeutic applications, ranging from ophthalmology to oncology [].
Overview

4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound characterized by a pyrazole ring that is substituted with a bromine atom, an isobutyl group, and a methyl group, alongside a pyridine ring. This compound is significant in medicinal chemistry and materials science due to its potential applications and unique structural properties. The chemical structure is represented by the molecular formula C13_{13}H15_{15}BrN2_{2}, and it has the CAS number 2098044-38-1.

Source

The compound can be synthesized through various multi-step reactions starting from readily available precursors. The synthesis typically involves the formation of the pyrazole ring followed by its coupling with a pyridine derivative.

Classification

4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its rings.

Synthesis Analysis

Methods

The synthesis of 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine typically follows these steps:

  1. Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone, which leads to the formation of the pyrazole derivative. For instance, 4-bromo-1-isobutyl-5-methyl-1H-pyrazole can be synthesized through refluxing hydrazine hydrate with appropriate diketones.
  2. Coupling with Pyridine: The resulting pyrazole derivative is then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This step requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative of the pyridine ring.

Technical Details

The reactions are generally performed under controlled conditions, including temperature and solvent choice, to optimize yield and purity. Typical solvents used include tetrahydrofuran and methylene chloride, while reaction temperatures may vary from ambient to elevated conditions depending on the specific reaction step .

Molecular Structure Analysis

Structure

The molecular structure of 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine consists of two main components: a pyrazole ring and a pyridine ring. The bromine atom is located at the para position relative to the pyrazole's nitrogen atom, influencing its reactivity and biological activity.

Data

The compound has a molecular weight of approximately 295.17 g/mol. Its crystal structure has been characterized using X-ray diffraction techniques, revealing important details about its three-dimensional arrangement in solid-state .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine can participate in several types of chemical reactions:

  1. Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
  2. Oxidation and Reduction Reactions: The compound can be oxidized or reduced to yield different derivatives depending on the reagents used.
  3. Coupling Reactions: Further coupling reactions can be performed to synthesize more complex molecules by utilizing the reactive sites on both rings .

Technical Details

These reactions often require specific conditions such as temperature control, choice of solvent, and sometimes catalysts to achieve optimal results.

Mechanism of Action

The mechanism of action for 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine varies based on its application in medicinal chemistry or materials science. In medicinal contexts, it likely interacts with specific molecular targets such as enzymes or receptors, modulating their activity through binding at active sites . The process typically involves conformational changes in the target protein upon binding.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics of heterocyclic compounds, including solubility in organic solvents like ethanol and dichloromethane. Its melting point and boiling point data are essential for determining its stability and handling during synthesis.

Chemical Properties

Key chemical properties include:

  • Reactivity: The presence of bromine allows for nucleophilic substitution.
  • Stability: The compound's stability under various conditions affects its storage and application.

Relevant data includes solubility metrics, stability under heat or light exposure, and reactivity profiles with common reagents .

Applications

Scientific Uses

4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine has several applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents targeting specific enzymes or receptors.
  2. Materials Science: The compound can be incorporated into polymers to enhance properties like thermal stability or conductivity.
  3. Biological Studies: It is used in assays to investigate its effects on biological pathways and processes .

Properties

CAS Number

2098044-38-1

Product Name

4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

IUPAC Name

4-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine

Molecular Formula

C13H16BrN3

Molecular Weight

294.19 g/mol

InChI

InChI=1S/C13H16BrN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-4-6-15-7-5-11/h4-7,9H,8H2,1-3H3

InChI Key

PPXSEOMUBUIONK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(C)C)C2=CC=NC=C2)Br

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C2=CC=NC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.